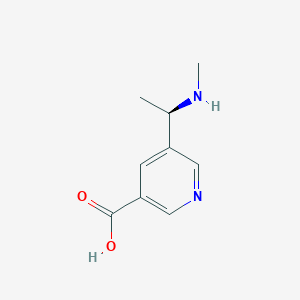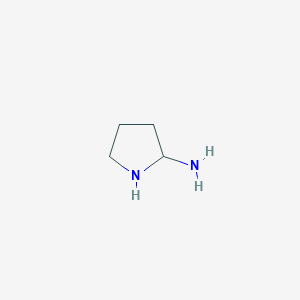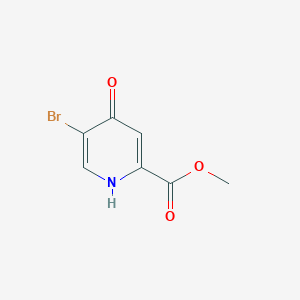
Methyl 5-bromo-4-hydroxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-4-hydroxypicolinate is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-hydroxypicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-hydroxypicolinate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Oxidation: Formation of methyl 5-bromo-4-pyridinecarboxylate.
Reduction: Formation of methyl 4-hydroxypicolinate or other reduced derivatives
Scientific Research Applications
Methyl 5-bromo-4-hydroxypicolinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies to understand the biological activity of brominated pyridine derivatives.
Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-hydroxypicolinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-3-hydroxypicolinate
- Methyl 5-bromo-2-methoxynicotinate
Uniqueness
Methyl 5-bromo-4-hydroxypicolinate is unique due to the specific positioning of the bromine and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern can influence its biological activity and suitability for various applications .
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl 5-bromo-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-6(10)4(8)3-9-5/h2-3H,1H3,(H,9,10) |
InChI Key |
YVLDJVMHWWHCLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C(=CN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


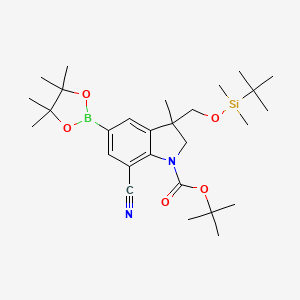

![(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12981713.png)
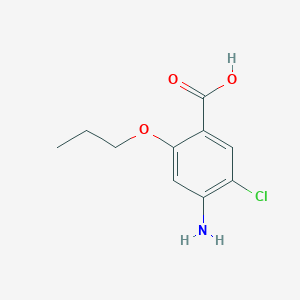
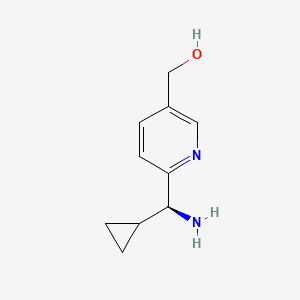
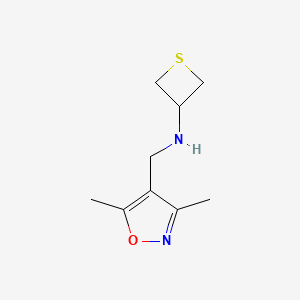
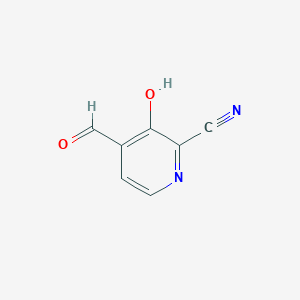
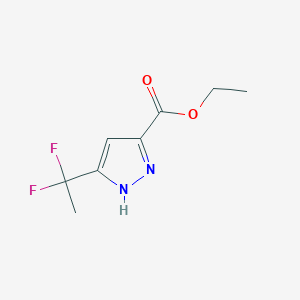
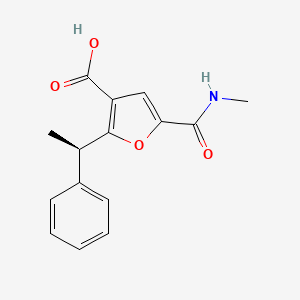
![6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12981772.png)
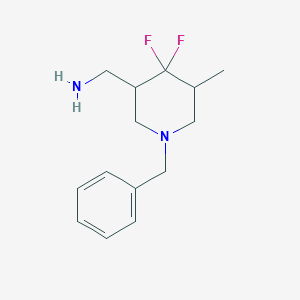
![2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile](/img/structure/B12981779.png)
